Z-Leu-Val-Gly diazomethyl ketone
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Overview
Description
L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) is a complex organic compound with a molecular formula of C22H31N5O5 This compound is notable for its intricate structure, which includes a diazo group, a leucyl residue, and a phenylmethoxycarbonyl group
Mechanism of Action
Target of Action
The primary target of Z-Leu-Val-Gly Diazomethyl Ketone, also known as L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)- (9CI), is the human cysteine proteinase . This enzyme plays a crucial role in various biological processes, including protein degradation and regulation of key physiological responses.
Mode of Action
This compound acts as an irreversible inhibitor of human cysteine proteinase . It mimics part of the human cysteine proteinase-binding center, thereby blocking the enzyme’s active site and preventing it from catalyzing its substrate .
Result of Action
The primary molecular effect of this compound is the inhibition of cysteine proteinase activity . This can lead to a decrease in protein degradation, potentially affecting various cellular processes. The compound has also been tested for antiviral activity against herpes simplex virus type 1 (HSV) and found to block the HSV replication .
Biochemical Analysis
Biochemical Properties
Z-Leu-Val-Gly Diazomethyl Ketone mimics part of the human cysteine proteinase-binding center . This interaction with cysteine proteinase, an enzyme involved in various biological processes, suggests that this compound may have a significant role in biochemical reactions.
Cellular Effects
The exact cellular effects of this compound are not fully understood yet. Given its role as an irreversible inhibitor of human cysteine proteinase , it can be inferred that it may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with cysteine proteinase . As an irreversible inhibitor, it binds to the enzyme and prevents it from participating in further reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) involves multiple steps, typically starting with the protection of the amino group of L-valinamide. The phenylmethoxycarbonyl group is introduced using phenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The leucyl residue is then coupled to the protected valinamide using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). Finally, the diazo group is introduced through a diazo transfer reaction using a diazo transfer reagent such as imidazole-1-sulfonyl azide hydrochloride.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The diazo group can be oxidized to form a diazonium salt.
Reduction: The diazo group can be reduced to form an amine.
Substitution: The diazo group can participate in substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Diazonium salts.
Reduction: Amines.
Substitution: Substituted amides or esters.
Scientific Research Applications
L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its ability to inhibit certain enzymes or modulate biological pathways.
Industry: Used in the development of new materials or as a reagent in chemical processes.
Comparison with Similar Compounds
Similar Compounds
- L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-isoleucyl-N-(3-diazo-2-oxopropyl)-(9CI)
- L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-phenylalanylglycyl-
Uniqueness
L-Valinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-N-(3-diazo-2-oxopropyl)-(9CI) is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the diazo group, in particular, allows for a wide range of chemical transformations, making it a versatile compound in synthetic chemistry and research applications.
Properties
CAS No. |
119670-30-3 |
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Molecular Formula |
C22H31N5O5 |
Molecular Weight |
445.5 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-2-[(3-diazo-2-oxopropyl)amino]-3-methylbutanoyl]amino]-4-methyl-1-oxopentan-2-yl]carbamate |
InChI |
InChI=1S/C22H31N5O5/c1-14(2)10-18(26-22(31)32-13-16-8-6-5-7-9-16)20(29)27-21(30)19(15(3)4)24-11-17(28)12-25-23/h5-9,12,14-15,18-19,24H,10-11,13H2,1-4H3,(H,26,31)(H,27,29,30)/t18-,19-/m0/s1 |
InChI Key |
ZLDBPOCJCXPVND-OALUTQOASA-N |
SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(=O)[C@H](C(C)C)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(=O)C(C(C)C)NCC(=O)C=[N+]=[N-])NC(=O)OCC1=CC=CC=C1 |
Synonyms |
N-benzyloxycarbonyl-leucyl-valyl-glycine diazomethane Z-LVG-CHN2 Z-LVG-diazomethane |
Origin of Product |
United States |
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